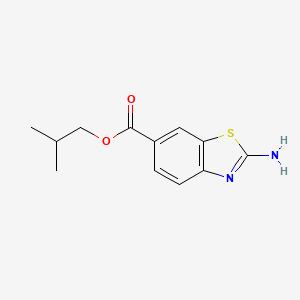

Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate

CAS No.: 890092-79-2

Cat. No.: VC16406453

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890092-79-2 |

|---|---|

| Molecular Formula | C12H14N2O2S |

| Molecular Weight | 250.32 g/mol |

| IUPAC Name | 2-methylpropyl 2-amino-1,3-benzothiazole-6-carboxylate |

| Standard InChI | InChI=1S/C12H14N2O2S/c1-7(2)6-16-11(15)8-3-4-9-10(5-8)17-12(13)14-9/h3-5,7H,6H2,1-2H3,(H2,13,14) |

| Standard InChI Key | LPVBAMUYNRVAGP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC(=O)C1=CC2=C(C=C1)N=C(S2)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate is systematically named 2-methylpropyl 2-amino-1,3-benzothiazole-6-carboxylate under IUPAC nomenclature . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 890092-79-2 | |

| Molecular Formula | ||

| Molecular Weight | 250.32 g/mol | |

| SMILES | CC(C)COC(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| InChI Key | LPVBAMUYNRVAGP-UHFFFAOYSA-N |

The compound’s planar benzothiazole core facilitates π-π stacking interactions, while the isobutyl ester enhances lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 2.1 .

Synthesis and Derivative Chemistry

Synthetic Routes

The synthesis of isobutyl 2-amino-1,3-benzothiazole-6-carboxylate follows established benzothiazole esterification protocols :

-

Benzothiazole Core Formation:

-

Esterification:

Structural Modifications

Key derivatives and their synthetic variations include:

-

Butyl Analog: Replacing isobutyl with n-butyl (CAS 134949-39-6) alters solubility without significantly affecting bioactivity.

-

Nitrile Derivatives: Dehydration of the 2-amino group to a cyano moiety enhances bacterial gyrase inhibition (IC < 1 µM) .

Biological Activities and Mechanisms

Enzyme Inhibition

The benzothiazole scaffold disrupts bacterial topoisomerases via:

-

Hydrogen Bonding: Between the 2-amino group and Asp81 of GyrB .

-

Hydrophobic Interactions: Isobutyl ester binding to the ATPase domain .

Applications in Chemical Biology

Probe Development

Benzothiazole derivatives serve as:

-

Fluorescent Tags: Conjugation to biomolecules via the carboxylate group .

-

Enzyme Reporters: Real-time monitoring of gyrase activity in E. coli .

Drug Discovery

-

Lead Optimization: Fragment-based screening identifies the 6-carboxylate as a vector for solubility enhancement.

-

Combination Therapies: Synergy with β-lactams (FIC index 0.25).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume